molecular formula C15H14N6O3S2 B2703711 N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021136-25-3

N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No. B2703711
CAS RN: 1021136-25-3
M. Wt: 390.44
InChI Key: QQANBALWRWDOIF-UHFFFAOYSA-N
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Description

N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H14N6O3S2 and its molecular weight is 390.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Compounds incorporating elements such as 1,3,4-thiadiazole and furan moieties are synthesized for their potential biological activities. For instance, a study by Başoğlu et al. (2013) described the microwave-assisted synthesis of hybrid molecules containing various moieties, including 1,3,4-thiadiazole, and their antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Similarly, compounds with pyridazine derivatives related to the query compound have been synthesized and screened for antimicrobial activity, demonstrating the chemical versatility and the potential for developing antimicrobial agents (El-Mariah et al., 2006).

Antimicrobial and Antimycobacterial Activity

Research into compounds with similar structural features has shown significant antimicrobial and antimycobacterial activities. For example, novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones have been synthesized and screened for antimicrobial activity, highlighting the potential for discovering new therapeutic agents (Ravindra et al., 2008).

Chemical Synthesis and Reactivity

The chemical reactivity and synthesis of related compounds are extensively studied. For instance, Remizov et al. (2019) explored the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with selected bases, providing insights into the chemical behavior and potential modifications of such compounds (Remizov et al., 2019).

Potential for Antiprotozoal and Antiulcer Agents

Further research highlights the synthesis of imidazo[1,2-a]pyridines and related compounds with potential antiprotozoal and antiulcer activities, suggesting the broad therapeutic potential of compounds with similar structural frameworks (Ismail et al., 2004; Starrett et al., 1989).

properties

IUPAC Name

N-[6-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3S2/c1-2-12-19-21-15(26-12)17-11(22)8-25-13-6-5-10(18-20-13)16-14(23)9-4-3-7-24-9/h3-7H,2,8H2,1H3,(H,16,18,23)(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQANBALWRWDOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

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